(3-((Isobutylamino)methyl)phenyl)boronic acid
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Overview
Description
(3-((Isobutylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C11H18BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Isobutylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromobenzylamine with isobutylamine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(3-((Isobutylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various carbon-carbon bonded products, depending on the reactants used.
Scientific Research Applications
(3-((Isobutylamino)methyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-((Isobutylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and block their activity. The compound’s boronic acid group interacts with the hydroxyl groups of the enzyme, forming a stable complex that inhibits enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the isobutylamino group, making it less versatile in certain reactions.
(4-(Isobutylamino)methyl)phenylboronic acid: Similar structure but with the isobutylamino group in a different position, affecting its reactivity and applications.
(3-(Methylamino)methyl)phenylboronic acid: Contains a methylamino group instead of an isobutylamino group, leading to different chemical properties.
Uniqueness
(3-((Isobutylamino)methyl)phenyl)boronic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry. Its ability to form stable complexes with diols and other nucleophiles sets it apart from other boronic acids .
Biological Activity
(3-((Isobutylamino)methyl)phenyl)boronic acid is an organic compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with an isobutylamino group. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological molecules, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C12H17BNO2
- Molecular Weight : Approximately 207.06 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and proteins. Boronic acids are known for their capacity to inhibit proteasomes and certain enzymes, making them valuable in therapeutic applications.
- Proteasome Inhibition : This compound may inhibit the proteasomal pathway, which is crucial for protein degradation and regulation within cells. Inhibition of this pathway can lead to increased apoptosis in cancer cells.
- Enzyme Interactions : The boronic acid moiety allows for reversible covalent binding to serine and cysteine residues in enzymes, which can modulate their activity.
Anticancer Activity
Research has demonstrated the cytotoxic effects of boronic acids on cancer cells. For instance, studies involving various boronic compounds have shown significant reductions in cell viability in prostate cancer models:
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
B5 | 5 | 33 |
B7 | 5 | 44 |
Healthy Cells | 5 | 71-95 |
These findings indicate that while the compounds effectively target cancer cells, they exhibit lower toxicity towards healthy cells, highlighting their potential for selective anticancer therapies .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for antimicrobial effects against various pathogens. The inhibition zones observed during testing against Staphylococcus aureus and other microorganisms ranged from 7 to 13 mm, demonstrating moderate antibacterial activity .
Antioxidant Activity
Boronic acids have also been studied for their antioxidant properties. Various assays such as DPPH and ABTS have shown that certain boronic compounds exhibit significant antioxidant activity comparable to standard antioxidants .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methylphenylboronic Acid | C7H9BNO2 | Contains a methyl group instead of isobutylamino. |
4-Isobutylaminophenylboronic Acid | C12H17BNO2 | Similar structure but different amino group position. |
4-(Aminomethyl)phenylboronic Acid | C8H10BNO2 | Lacks the isobutyl group, making it less bulky. |
The substitution pattern in this compound may influence its binding properties and biological activity compared to other boronic acids .
Properties
Molecular Formula |
C11H18BNO2 |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
[3-[(2-methylpropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-4-3-5-11(6-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3 |
InChI Key |
FWWFDDIEIFXVFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNCC(C)C)(O)O |
Origin of Product |
United States |
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